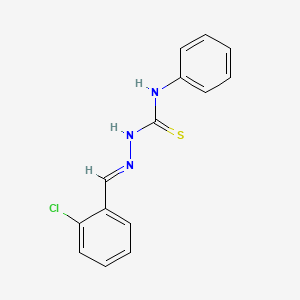

2-Chlorobenzaldehyde N-phenylthiosemicarbazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(2-chlorophenyl)methylideneamino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHZSGICBDFBBE-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20158-14-9, 1452841-52-9 | |

| Record name | 2-Chlorobenzaldehyde N-phenylthiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020158149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC213880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(2-chlorophenyl)methylideneamino]-1-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV9AKQ63G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization and Academic Significance

Significance of Thiosemicarbazones in Contemporary Chemical Research

Thiosemicarbazones are a class of Schiff bases, typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. ej-chem.org Their significance in modern chemical research stems from their versatile coordination chemistry, diverse biological activities, and utility in analytical applications.

The presence of nitrogen and sulfur donor atoms in the thiosemicarbazone backbone allows them to act as versatile ligands, forming stable complexes with a wide range of transition metals. mdpi.comresearchgate.net This coordination ability is central to many of their applications. These metal complexes exhibit a variety of coordination modes and geometries, which can be fine-tuned by modifying the structure of the thiosemicarbazone ligand. researchgate.net

The biological activities of thiosemicarbazones and their metal complexes are extensive and well-documented. They have shown promise as anticancer, antimicrobial, antiviral, and antifungal agents. mdpi.comsigmaaldrich.comrsc.org The mechanism of their biological action is often attributed to their ability to chelate essential metal ions in biological systems, leading to the inhibition of enzymes crucial for cell proliferation and survival, such as ribonucleotide reductase. mdpi.com

In the realm of analytical chemistry, thiosemicarbazones are utilized as chromogenic reagents for the spectrophotometric determination of various metal ions. researchgate.net Their ability to form intensely colored complexes with specific metal ions allows for sensitive and selective analytical methods.

Structural Classification and Research Landscape of N-Phenylthiosemicarbazones

N-Phenylthiosemicarbazones represent a significant subclass of thiosemicarbazones, characterized by the presence of a phenyl group attached to the terminal nitrogen atom of the thiosemicarbazide moiety. This structural feature has a profound impact on their chemical and physical properties.

The introduction of a phenyl group can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, which in turn can modulate its coordination behavior and biological activity. Research on N-phenylthiosemicarbazones has explored how substituents on the phenyl ring can be varied to systematically study structure-activity relationships.

The research landscape for N-phenylthiosemicarbazones is broad, with studies focusing on their synthesis, structural characterization through techniques like X-ray crystallography, and the evaluation of their potential as therapeutic agents. The ability to systematically modify the phenyl ring makes them attractive candidates for the development of targeted drugs.

Rationale for Investigating 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone as a Model Compound

The selection of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone as a model compound for investigation is underpinned by several key factors. The presence of a chlorine atom at the ortho position of the benzaldehyde (B42025) ring introduces specific electronic and steric effects that are of significant interest for fundamental chemical studies.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the electron density distribution across the entire molecule. This, in turn, affects its coordination properties, such as the strength of the metal-ligand bond, and can modulate its biological activity. Studies on halogen-substituted thiosemicarbazones have shown that the presence and position of the halogen can significantly impact their antimicrobial and anticancer properties.

Steric Effects: The ortho-position of the chlorine atom can impose steric constraints that influence the conformation of the molecule and its coordination geometry with metal ions. This can lead to the formation of unique complex structures with potentially novel chemical and physical properties.

Comparative Studies: By systematically comparing the properties of this compound with its unsubstituted or differently substituted analogues (e.g., 4-chlorobenzaldehyde (B46862) thiosemicarbazone), researchers can gain valuable insights into the role of substituent effects on the molecule's behavior. This makes it an excellent model for probing structure-property and structure-activity relationships within the N-phenylthiosemicarbazone family.

The synthesis of this compound is typically achieved through the condensation of 2-chlorobenzaldehyde with N-phenylthiosemicarbazide. Its characterization involves various spectroscopic and analytical techniques to confirm its structure and purity.

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-[(E)-(2-chlorophenyl)methylidene]-N-phenylhydrazine-1-carbothioamide |

| CAS Number | 1452841-52-9 |

| Molecular Formula | C14H12ClN3S |

| Molecular Weight | 289.79 g/mol |

Synthetic Strategies and Structural Elucidation Methodologies

Advanced Synthetic Routes for 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone

The synthesis of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone is primarily achieved through a condensation reaction, a fundamental process in organic chemistry for the formation of carbon-nitrogen double bonds.

The principal synthetic route to this compound involves the condensation of 2-chlorobenzaldehyde with N-phenylthiosemicarbazide. This reaction is typically carried out in a suitable solvent, such as ethanol.

The general reaction is as follows:

To facilitate this reaction, a catalytic amount of acid is often employed. Mineral acids, such as a few drops of concentrated hydrochloric acid, can act as a catalyst to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and promoting the nucleophilic attack by the terminal amine group of the thiosemicarbazide (B42300).

The efficiency and yield of the synthesis of thiosemicarbazone derivatives are sensitive to various reaction conditions. mdpi.com Key parameters that are often optimized include temperature, reaction time, and the choice of solvent and catalyst.

For the synthesis of similar thiosemicarbazones, heating the reaction mixture under reflux is a common practice to ensure the reaction proceeds to completion. The reaction time can be a critical factor, with monitoring of the reaction's progress, often by thin-layer chromatography, being essential to determine the optimal duration. The yield of the final product is significantly dependent on these optimized conditions. For instance, in the synthesis of related thiosemicarbazide derivatives, adjusting the temperature and reaction time has been shown to be crucial for maximizing the yield. mdpi.com The purification of the crude product, typically through recrystallization from a suitable solvent like methanol, is a final step to obtain the pure compound. mdpi.com

Spectroscopic and Diffraction Methodologies for Structural Confirmation

A suite of spectroscopic techniques is indispensable for the confirmation of the structure of this compound. These methods provide detailed information about the molecular framework and the functional groups present.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-chlorobenzaldehyde and the N-phenyl rings. The protons on the phenyl ring attached to the nitrogen would likely appear as a multiplet in the aromatic region. The single proton of the azomethine group (-CH=N) is anticipated to appear as a singlet further downfield. The N-H protons of the thiosemicarbazide backbone would also produce characteristic signals. For a similar compound, p-chlorobenzaldehyde 4-phenylthiosemicarbazone, the N²H and N¹H protons appear as singlets at approximately 10.16 ppm and 11.84 ppm, respectively, while the aliphatic C-H proton shows a singlet at 8.14 ppm. The aromatic protons typically appear as a multiplet between 7.20 and 7.96 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. Key signals would include those for the carbon of the thiocarbonyl group (C=S), which is expected to be significantly downfield. For p-chlorobenzaldehyde 4-phenylthiosemicarbazone, this signal appears at 176.63 ppm. The azomethine carbon (C=N) would also have a characteristic chemical shift, observed at 141.94 ppm in the para-substituted analogue. The various aromatic carbons would resonate in the typical aromatic region of the spectrum (approximately 125-140 ppm).

Interactive Data Table: Expected NMR Chemical Shifts

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | ~7.0 - 8.0 (multiplet) | ~125 - 140 |

| Azomethine C-H | ~8.1 (singlet) | ~142 |

| N-H | ~10.0 - 12.0 (singlets) | - |

| C=S | - | ~177 |

Note: The chemical shifts are estimates based on the analogous compound p-chlorobenzaldehyde 4-phenylthiosemicarbazone and may vary for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. Data from the analogous p-chlorobenzaldehyde 4-phenylthiosemicarbazone shows characteristic peaks at 3311 cm⁻¹ (N-H), 1597 cm⁻¹ (C=N, azomethine), 1199 cm⁻¹ (C=S, thiocarbonyl), and 1086 cm⁻¹ (N-N).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3311 |

| C=N Stretch | ~1597 |

| C=S Stretch | ~1199 |

| N-N Stretch | ~1086 |

Note: The absorption frequencies are based on the analogous compound p-chlorobenzaldehyde 4-phenylthiosemicarbazone.

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₁₄H₁₂ClN₃S), the expected molecular weight is approximately 290.79 g/mol . The mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the cleavage of the bonds within the thiosemicarbazide chain. The analysis of a Schiff base derived from 2-chlorobenzaldehyde suggests that fragmentation can occur at various points, leading to characteristic fragment ions. researchgate.net Common fragmentation pathways for thiosemicarbazones can include the loss of the thioamide group or cleavage at the N-N bond, as well as fragmentation of the aromatic rings.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

For analogous compounds like 4-chlorobenzaldehyde (B46862) thiosemicarbazone, SCXRD studies have provided detailed crystallographic data. Typically, such data would be presented in a table format, outlining key parameters of the crystal structure.

Table 1: Representative Crystallographic Data for a Thiosemicarbazone Derivative (Hypothetical for this compound)

| Parameter | Value (Exemplary) |

| Chemical Formula | C₁₄H₁₂ClN₃S |

| Formula Weight | 290.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 9.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1456.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

| Absorption Coeff. (mm⁻¹) | 0.45 |

| F(000) | 600 |

Note: The data in this table is hypothetical and serves as an example of what would be expected from an SCXRD analysis. Specific data for this compound is not available in the reviewed literature.

The crystal structure of thiosemicarbazones is often stabilized by a network of intermolecular hydrogen bonds. For instance, N-H···S and N-H···N interactions are commonly observed, leading to the formation of dimeric or polymeric structures in the solid state. The presence of the chlorine atom on the benzaldehyde (B42025) ring could also introduce C-H···Cl interactions, further influencing the crystal packing.

Isomerism and Conformational Analysis of this compound

The conformational flexibility of thiosemicarbazones is a key determinant of their biological activity and coordination properties. The molecule of this compound possesses several rotatable bonds, leading to the possibility of different conformations.

The primary forms of isomerism to consider for this compound are geometric isomerism around the C=N double bond and conformational isomerism arising from rotation around single bonds. The configuration around the azomethine (C=N) bond is typically found to be E in related structures, which is generally the more thermodynamically stable form.

Conformational analysis focuses on the torsion angles between different parts of the molecule. Key torsion angles would include those describing the orientation of the 2-chlorophenyl ring relative to the thiosemicarbazone backbone and the orientation of the N-phenyl group.

Table 2: Key Torsion Angles for Conformational Analysis (Hypothetical)

| Torsion Angle | Description | Expected Value (°) (Exemplary) |

| C(1)-C(7)-N(1)-N(2) | Defines the orientation of the phenyl ring to the imine bond | ~180 |

| C(7)-N(1)-N(2)-C(8) | Describes the planarity of the central thiosemicarbazone chain | ~180 |

| N(1)-N(2)-C(8)-N(3) | Defines the conformation around the N-C(thioamide) bond | ~0 or ~180 |

| N(2)-C(8)-N(3)-C(9) | Describes the orientation of the N-phenyl group | Variable |

Note: The data in this table is hypothetical and serves as an example of what would be expected from a conformational analysis. Specific data for this compound is not available in the reviewed literature.

The planarity of the thiosemicarbazone moiety is a common feature in many reported crystal structures, arising from the delocalization of π-electrons across the S-C-N-N fragment. The dihedral angle between the 2-chlorophenyl ring and the thiosemicarbazone plane is of particular interest, as steric hindrance from the ortho-chloro substituent could lead to a non-planar arrangement. Similarly, the rotational freedom of the N-phenyl group would be influenced by steric and electronic factors.

Coordination Chemistry and Metallopharmaceutical Exploration

Ligand Properties and Coordination Modes of 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone

2-Chlorobenzaldehyde N-phenylthiosemicarbazone is a versatile ligand in coordination chemistry, primarily due to the presence of multiple donor atoms (nitrogen and sulfur) that can engage in bonding with metal ions. Its coordination behavior is characterized by the formation of stable chelate rings.

N,S-Bidentate Chelation Mechanisms

The most prevalent coordination mode for this compound is as a bidentate ligand, where it forms a stable five-membered chelate ring with a metal ion through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the azomethine group (-CH=N-). nih.govrsc.org This N,S-bidentate chelation can occur through two primary mechanisms.

The ligand can coordinate in its neutral thione form, where the thiocarbonyl group remains a C=S double bond. In this case, the ligand acts as a neutral molecule, and the metal complex will have a positive charge that is balanced by counter-ions.

Alternatively, and more commonly, the ligand can undergo deprotonation of the hydrazinic nitrogen atom (N-H) to form a thiol tautomer. This deprotonated form coordinates to the metal ion as a monoanionic ligand, forming a more stable complex. The deprotonation is often facilitated by the reaction conditions, such as the presence of a base or the nature of the metal salt used. This ability to exist in thione-thiol tautomeric forms allows it to bind to metal centers as either a neutral or an anionic ligand.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Cu, Zn, Ni, Co, Fe, Pd, Pt, Ag, Au, Bi)

This compound has been shown to form stable complexes with a variety of transition metals. The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating to facilitate the reaction. jocpr.com The resulting metal complexes often precipitate from the solution and can be isolated by filtration.

Complexes with copper(II), nickel(II), and cobalt(II) have been synthesized and characterized. jocpr.comresearchgate.net For instance, the reaction of this compound with copper(II) chloride, nickel(II) chloride, or cobalt(II) chloride in a suitable solvent yields the corresponding metal complex. jocpr.com Similarly, palladium(II) complexes have been prepared, often for applications in catalysis. rsc.org While specific studies on complexes with zinc, platinum, silver, gold, and bismuth are less common for this particular ligand, the general reactivity of thiosemicarbazones suggests that such complexes can be readily formed. The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), particularly for divalent metal ions, leading to octahedral or square planar geometries. nih.gov

Spectroscopic Probes for Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to a metal ion.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the ν(N-H), ν(C=N), and ν(C=S) vibrations are observed. Upon complexation, the ν(N-H) band often disappears or diminishes, indicating deprotonation of the hydrazinic nitrogen. The ν(C=N) band typically shifts to a lower frequency, suggesting the coordination of the azomethine nitrogen to the metal ion. saudijournals.comsphinxsai.com A significant shift in the ν(C=S) band to a lower wavenumber is also a key indicator of the sulfur atom's involvement in coordination. saudijournals.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for confirming the deprotonation of the ligand upon complexation. The signal corresponding to the N-H proton in the free ligand is absent in the spectra of the metal complexes. The chemical shifts of the aromatic protons and the azomethine proton may also be affected by coordination to the metal ion.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the complex and the nature of the metal-ligand bonding. The spectra typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. saudijournals.comnih.gov

Interactive Data Table: Key Spectroscopic Shifts in Metal Complexes of this compound

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3300 | Absent or Broadened | Deprotonation and coordination of hydrazinic nitrogen |

| ν(C=N) | ~1600 | Shift to lower frequency | Coordination of azomethine nitrogen |

| ν(C=S) | ~830 | Shift to lower frequency | Coordination of sulfur atom |

| M-N | Not Applicable | ~450-500 | Formation of metal-nitrogen bond |

| M-S | Not Applicable | ~350-400 | Formation of metal-sulfur bond |

Magnetic Properties and Electronic Structures of Metal Complexes

The magnetic properties of the metal complexes of this compound are dependent on the central metal ion and the geometry of the complex.

For instance, copper(II) complexes, which have a d⁹ electronic configuration, are generally paramagnetic and exhibit magnetic moments corresponding to one unpaired electron. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying such complexes, providing information about the electronic environment of the copper(II) ion. The g-values obtained from EPR spectra can help in determining the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net

Nickel(II) complexes (d⁸) can be either diamagnetic or paramagnetic. In a square planar geometry, they are typically diamagnetic, while in an octahedral or tetrahedral geometry, they are paramagnetic with two unpaired electrons. nih.gov Cobalt(II) complexes (d⁷) are generally paramagnetic. Iron(III) complexes (d⁵) can exist in high-spin or low-spin states depending on the ligand field strength, which will be reflected in their magnetic moments. saudijournals.com

Interactive Data Table: Expected Magnetic Properties of Metal Complexes

| Metal Ion | Electronic Configuration | Typical Geometry | Expected Magnetic Moment (B.M.) |

| Cu(II) | d⁹ | Square Planar/Octahedral | ~1.73 |

| Ni(II) | d⁸ | Square Planar | 0 (Diamagnetic) |

| Ni(II) | d⁸ | Octahedral | ~2.8-3.5 |

| Co(II) | d⁷ | Octahedral | ~4.3-5.2 |

| Fe(III) (High Spin) | d⁵ | Octahedral | ~5.9 |

| Fe(III) (Low Spin) | d⁵ | Octahedral | ~1.73 |

Structural Diversities of Metal Complexes (e.g., Mononuclear, Polynuclear)

The ability of thiosemicarbazone ligands to adopt various coordination modes leads to a remarkable structural diversity in their metal complexes. researchgate.net Depending on the metal ion, reaction conditions, and the ligand-to-metal ratio, this compound and its analogs can form both mononuclear and polynuclear species. uea.ac.uknih.gov

Mononuclear Complexes: In these complexes, a single metal center is coordinated by one or more thiosemicarbazone ligands. A common coordination mode involves the ligand acting as a bidentate agent, binding to the metal through the azomethine nitrogen and the thione/thiolate sulfur atom, forming a stable five-membered chelate ring. mdpi.comresearchgate.net For instance, ruthenium(II) has been shown to form mononuclear "piano-stool" complexes with benzaldehyde (B42025) thiosemicarbazone derivatives. uea.ac.ukresearchgate.net X-ray diffraction studies of such complexes reveal a pseudo-tetrahedral geometry, where the ruthenium atom is coordinated by an η6-arene ring and a bidentate N,S chelation from the thiosemicarbazone ligand. uea.ac.ukresearchgate.net Similarly, nickel(II) can form mononuclear square planar complexes, where two deprotonated thiosemicarbazone ligands coordinate to the metal center in a trans configuration. nih.gov

| Complex | Metal Ion | Geometry | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| [Ru(η6-p-cymene)(L)Cl] | Ru(II) | Pseudo-tetrahedral (Piano-stool) | Bidentate (N,S) | uea.ac.ukresearchgate.net |

| [Ni(L)2] | Ni(II) | Square Planar | Bidentate (N,S) | nih.gov |

| [Co(L)2] | Co(II) | Tetrahedral | Bidentate (N,S) | sphinxsai.com |

Polynuclear Complexes: The formation of polynuclear complexes, containing two or more metal centers, is also a known feature of thiosemicarbazone coordination chemistry. These structures are often bridged by atoms from the ligand or by ancillary ligands. For example, dimeric and tetrameric zinc(II) complexes with derivatives of thiosemicarbazone have been synthesized and characterized. nih.gov In a binuclear ruthenium(II) complex with 4-(phenyl) thiosemicarbazone of benzaldehyde, the deprotonated ligands bridge the two metal centers. reading.ac.uk Such polynuclear structures are of interest for their unique magnetic and electronic properties, as well as their potential as catalysts and multimetallic therapeutic agents.

Theoretical Aspects of Metal Ion Influence on Thiosemicarbazone Coordination

Theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand interactions in thiosemicarbazone complexes. nih.govnih.gov These studies help elucidate the factors governing the structure, stability, and reactivity of these compounds.

Denticity and Electronic Characteristics of Substituents

This compound can exhibit variable denticity, though it most commonly acts as a bidentate N,S donor ligand. researchgate.net It can exist in thione-thiol tautomeric forms; upon coordination with a metal ion, it often deprotonates from the thiol form to act as a mononegative bidentate ligand. mdpi.comresearchgate.net The presence of additional donor atoms in the aldehyde or N-phenyl moiety could potentially increase its denticity.

The electronic characteristics of the substituents on the thiosemicarbazone framework significantly influence its coordination behavior.

The 2-Chloro Substituent: The chlorine atom on the benzaldehyde ring is an electron-withdrawing group. This electronic pull can affect the electron density on the azomethine nitrogen atom, thereby modulating the strength of the coordinate bond to the metal center.

Geometry, Stability, and Reactivity of Metal Complexes

The coordination of a metal ion to this compound results in complexes with diverse geometries, stabilities, and reactivities.

Geometry: The preferred coordination geometry is highly dependent on the central metal ion. researchgate.net For example, Co(II) and Zn(II) often form tetrahedral complexes, Ni(II) typically adopts a square-planar geometry, while metals like Ru(II) and Fe(II) are commonly found in octahedral environments. sphinxsai.comnih.gov DFT calculations can accurately predict these geometries by optimizing the structure to find the lowest energy conformation. nih.gov For instance, a distorted square planar geometry was confirmed for a Ni(II) complex through both X-ray crystallography and DFT, with bond angles deviating slightly from the ideal 90°. nih.gov

Stability and Reactivity: The stability of metal-thiosemicarbazone complexes is a key feature contributing to their potential applications. nih.gov Theoretical calculations allow for the quantification of this stability. Natural Bond Orbital (NBO) analysis, for example, can elucidate the charge transfer interactions between the ligand's donor atoms (N and S) and the metal's acceptor orbitals. mdpi.com A significant donation of electron density from the ligand to the metal ion, particularly to its 4p orbitals, signifies a strong and stable coordinate bond. mdpi.com

Quantum chemical descriptors calculated via DFT, such as the HOMO-LUMO energy gap (ΔE), hardness (η), and softness (σ), are used to describe the reactivity of the complexes. nih.gov A smaller energy gap generally correlates with higher reactivity. nih.gov For instance, a comparison of Mn(II) and Fe(II) complexes showed the Mn(II) complex to be softer and more reactive due to a smaller energy gap. medjchem.com These parameters are crucial for understanding the kinetic and thermodynamic stability of the complexes and predicting their behavior in biological systems.

| Complex | HOMO-LUMO Gap (ΔE) | Hardness (η) | Softness (σ) | Reactivity Profile | Reference |

|---|---|---|---|---|---|

| [Mn(TSC)2Cl2] | Low | Low | High | More Reactive | nih.gov |

| [Fe(TSC)2Cl2] | High | High | Low | Less Reactive (More Stable) | nih.govmedjchem.com |

| [Ni(TSC)2Cl2] | Lowest | Lowest | Highest | Most Reactive | nih.gov |

Note: TSC in this table refers to a generic thiosemicarbazone ligand for comparative illustration of theoretical principles.

Mechanistic Investigations of Biological Activities in Vitro Focus

In Vitro Antiproliferative and Cytotoxic Activity

Thiosemicarbazones, as a class of compounds, have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov The biological activity of these compounds is often attributed to their ability to form stable complexes with metal ions and interact with biological macromolecules.

While specific IC50 values for 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone against A549 (human lung carcinoma), HeLa (human cervical cancer), and U937 (human histiocytic lymphoma) cell lines are not extensively documented in publicly available literature, the broader family of benzaldehyde (B42025) thiosemicarbazone derivatives has shown potent activity. For instance, studies on various substituted thiosemicarbazones have reported significant cytotoxicity against lung and cervical cancer cell lines. nih.gov Nickel(II) complexes of a related semicarbazone, derived from 2-(diphenylphosphino)benzaldehyde (B1302527) and 4-phenylsemicarbazide, exhibited pronounced cytotoxic activity against both HeLa and A549 cell lines. researchgate.net This suggests that the structural scaffold of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone is conducive to anticancer activity.

Table 1: Illustrative Cytotoxic Activity of Related Thiosemicarbazone Compounds

| Compound/Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Nickel(II) complex with 2-(diphenylphosphino)benzaldehyde 4-phenylsemicarbazone | HeLa | In the range of cisplatin |

| Nickel(II) complex with 2-(diphenylphosphino)benzaldehyde 4-phenylsemicarbazone | A549 | Moderate activity |

This table is for illustrative purposes and shows data for structurally related compounds to infer the potential activity of this compound.

A primary mechanism by which thiosemicarbazones exert their anticancer effects is through the induction of apoptosis. nih.gov This programmed cell death is a crucial pathway for eliminating cancerous cells. Research on related compounds, such as a cycloplatinated derivative of p-isopropylbenzaldehyde thiosemicarbazone, has demonstrated the induction of apoptosis in cancer cells. researchgate.net Furthermore, studies on other chlorinated compounds, like 2-chloro-2'-deoxyadenosine, have shown that they can trigger apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov It is plausible that this compound induces apoptosis through similar caspase-dependent pathways, although direct experimental evidence is needed for confirmation.

The biological activity of thiosemicarbazones is often linked to their ability to interact with essential biological macromolecules such as DNA and proteins. While direct studies on the interaction of this compound with DNA and proteins are limited, the general class of thiosemicarbazones is known to bind to DNA. mdpi.com These interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The planar structure of the aromatic and thiosemicarbazone moieties may facilitate intercalation between DNA base pairs, while the sulfur and nitrogen atoms can coordinate with metal ions that, in turn, bind to the phosphate (B84403) backbone of DNA.

Thiosemicarbazones are known to inhibit a variety of enzymes that are critical for cell proliferation and survival. One of the key targets is ribonucleotide reductase, an enzyme essential for the synthesis of DNA precursors. researchgate.net Topoisomerase II, an enzyme that plays a vital role in DNA replication and chromosome segregation, is another important target. Acridine-thiosemicarbazone derivatives, for example, have been shown to inhibit topoisomerase IIα. mdpi.com In the context of antimicrobial activity, which shares some mechanistic overlap with anticancer effects, thiosemicarbazides have been suggested to act through the dual inhibition of DNA gyrase and topoisomerase IV in bacteria. nih.gov

A hallmark of thiosemicarbazones is their ability to chelate metal ions, a property that is often crucial for their biological activity. The resulting metal complexes can exhibit enhanced cytotoxicity compared to the free ligand. researchgate.net The coordination of the thiosemicarbazone to a metal center can facilitate the transport of the metal ion into the cell, where it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. The presence of the electron-withdrawing chlorine atom in this compound may influence its chelating properties and the stability and reactivity of its metal complexes.

In Vitro Antimicrobial Spectrum and Mechanisms

Substituted benzaldehyde thiosemicarbazones have been reported to possess a broad spectrum of antimicrobial activity against both bacteria and fungi. dergipark.org.trbohrium.com This activity is influenced by the nature and position of the substituents on the benzaldehyde ring.

The antimicrobial mechanism of thiosemicarbazones is believed to be multifactorial. One of the primary modes of action is the inhibition of essential bacterial enzymes. These include enzymes involved in DNA synthesis and replication, such as thymidylate synthase and dihydrofolate reductase. researchgate.net Disruption of the bacterial cell membrane has also been proposed as a potential mechanism. researchgate.net The presence of a halogen substituent, such as the chlorine atom in this compound, has been shown to enhance the antimicrobial activity of related compounds. cu.edu.eg For example, thiosemicarbazone derivatives of p-chlorobenzaldehyde have demonstrated improved antimicrobial effects. cu.edu.eg

Table 2: Potential Antimicrobial Profile of this compound based on Related Compounds

| Microorganism Type | Representative Species | Potential Activity |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | Active |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderately Active |

This table represents the potential antimicrobial spectrum based on the general activity of substituted benzaldehyde thiosemicarbazones and is for illustrative purposes.

Antibacterial Activity (Gram-positive and Gram-negative)

Thiosemicarbazones, including derivatives of this compound, have demonstrated a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The biological activity of these compounds is often attributed to the presence of nitrogen and sulfur atoms in their structure. Studies on related compounds, such as metal complexes of p-chlorobenzaldehyde 4-phenylthiosemicarbazone, have shown moderate activity against various bacterial species. The mechanism of action is thought to be related to the compound's ability to diffuse across the bacterial cell membrane, a process influenced by the electron density of the molecule.

Research on a range of thiosemicarbazone-benzaldehyde derivatives has confirmed their potential as bioactive compounds against bacterial infections. researchgate.net For instance, certain fluorobenzoylthiosemicarbazides have shown notable activity against panels of Gram-positive bacteria, including pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov The activity of these compounds is highly dependent on the substitution pattern on the N4 aryl position. nih.gov Metal complexes of similar thiosemicarbazones have also been tested against a wide array of bacteria, including Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). mdpi.com

| Compound/Complex | Bacterial Strain | Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| Co(II) p-chlorobenzaldehyde 4-phenylthiosemicarbazone | Gram-positive & Gram-negative spp. | Antibacterial | Moderate activity observed via disc diffusion method. | |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Active with MICs from 7.82 to 31.25 µg/mL. | nih.gov |

| Cu(II) salicylidene thiosemicarbazone complexes | S. aureus, E. coli, P. aeruginosa, etc. | Antibacterial | Screened for in vitro activity. | mdpi.com |

Antifungal Activity (e.g., against Aspergillus spp.)

The antifungal properties of thiosemicarbazone derivatives have been investigated against various fungal species. In vitro testing of Co(II) complexes with p-chlorobenzaldehyde 4-phenylthiosemicarbazone showed activity against fungi, evaluated using the disc diffusion method. Similarly, other metal complexes of thiosemicarbazones have been screened for their efficacy against pathogenic fungi, including species like Aspergillus niger, Aspergillus fumigatus, and Candida albicans. mdpi.com

While specific data on this compound against Aspergillus is limited, studies on structurally similar compounds provide insights. For example, 2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. researchgate.netscielo.brnih.gov The likely mechanism of action for this related amide involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.brnih.gov Azole compounds, another class of antifungals, have also been tested against Aspergillus species, showing primarily fungistatic effects. nih.gov

| Compound/Complex | Fungal Strain | Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| Co(II) p-chlorobenzaldehyde 4-phenylthiosemicarbazone | Fungi spp. | Antifungal | Activity measured by diameter of inhibition zone. | |

| Cu(II) salicylidene thiosemicarbazone complexes | Aspergillus niger, Aspergillus fumigatus | Antifungal | Screened for in vitro activity. | mdpi.com |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal | MIC between 16 and 256 μg/mL; MFC between 32 and 512 μg/mL. | researchgate.netscielo.brnih.gov |

Antiviral Activity (e.g., against viral replication)

Benzaldehyde thiosemicarbazone derivatives have shown potential as antiviral agents. Research indicates that these compounds can significantly inhibit the replication of viruses such as poliovirus. nih.gov The effectiveness of their antiviral action is closely linked to their chemical structure; for instance, the relative positions of hydroxyl and thiosemicarbazone groups on the aromatic ring can determine the inhibitory effect. nih.gov Compounds where these groups are sufficiently distant to prevent intramolecular hydrogen bond formation tend to possess antiviral properties. nih.gov Thiosemicarbazones have also been investigated for activity against other viruses, including the Dengue virus, highlighting the broad antiviral potential of this class of compounds. nih.gov

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal)

Derivatives of chlorobenzaldehyde-thiosemicarbazone have been synthesized and evaluated for their antiparasitic potential. In a study focused on developing new treatments for Chagas' disease, an o-chlorobenzaldehyde-thiosemicarbazone derivative of kaurenoic acid was tested against the epimastigote forms of Trypanosoma cruzi. nih.gov This derivative was found to be more active than the parent compound, kaurenoic acid, demonstrating the potential of the thiosemicarbazone moiety in enhancing antitrypanosomal activity. nih.gov The class of thiosemicarbazones is recognized for a spectrum of biological activities, including antimalarial action. semanticscholar.org While direct antimalarial data for this compound is not detailed, related structures such as N-acyl-2-amino-4-chlorophenyl sulfides have shown activity against Plasmodium falciparum. marshall.edu

| Compound | Parasite | Activity Metric | Result | Reference |

|---|---|---|---|---|

| o-chlorobenzaldehyde-thiosemicarbazone derivative of kaurenoic acid | Trypanosoma cruzi (epimastigote) | IC₅₀ | More active than parent compound kaurenoic acid (IC₅₀ = 101.7 µM). | nih.gov |

Modulation of Microbial Growth and Cell Viability

This compound and related compounds exert their biological effects by interfering with fundamental cellular processes, thereby modulating microbial growth and viability. The antibacterial mechanism involves the compound's ability to penetrate the microbial cell membrane, a process that is dependent on its physicochemical properties. Once inside, thiosemicarbazones can chelate metal ions essential for enzyme function, disrupting metabolic pathways and inhibiting growth. In viruses, these compounds have been shown to inhibit viral replication, which directly impacts the survival of host cells infected with the virus. nih.gov This inhibition prevents the spread of the virus and demonstrates a clear modulation of cell viability in a viral infection context. nih.govnih.gov

In Vitro Antioxidant Properties

Thiosemicarbazones are a class of organic molecules recognized for their potential antioxidant activities. semanticscholar.orgscielo.br Their chemical structure, which includes nitrogen and sulfur heteroatoms, allows them to act as reducing agents by donating electrons. scielo.br This characteristic enables them to scavenge free radicals, which are unstable molecules that can cause cellular damage. In vitro antioxidant activity of various thiosemicarbazone derivatives has been confirmed through different assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. scielo.brnih.gov The antioxidant capacity is often directly correlated with the specific chemical structure of the compound. scielo.br

Reactive Oxygen Species Generation and Oxidative Stress Modulation

Reactive oxygen species (ROS) are produced as a normal consequence of aerobic metabolism. scielo.sa.cr While they play roles in cellular signaling, an imbalance between ROS production and the cell's ability to neutralize them leads to oxidative stress. scielo.sa.crmdpi.com Oxidative stress can cause significant damage to vital cellular components like lipids, proteins, and nucleic acids. scielo.sa.cr

Radical Scavenging Capabilities

The capacity of this compound and related thiosemicarbazone derivatives to neutralize free radicals is a significant aspect of their potential antioxidant activity. This has been explored through various in vitro assays that measure the compound's ability to donate a hydrogen atom or an electron to a stable radical, thereby quenching its reactivity.

Detailed Research Findings

Research into the antioxidant properties of thiosemicarbazones has consistently demonstrated their efficacy as radical scavengers. nih.govnih.gov The primary method used in these investigations is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com The DPPH radical is a stable free radical that exhibits a deep violet color in solution, with a strong absorption band around 517 nm. nih.govmdpi.com When a scavenger molecule donates a hydrogen atom or an electron to DPPH, it is reduced to the stable, non-radical diamagnetic molecule DPPH-H, resulting in a color change from violet to pale yellow and a corresponding decrease in absorbance. nih.govnih.gov This change is measured spectrophotometrically to quantify the scavenging activity.

Studies on various substituted benzaldehyde thiosemicarbazones have shown significant antioxidant activity in the DPPH assay. nih.govnih.gov The scavenging ability is often dose-dependent, with an increasing concentration of the thiosemicarbazone compound leading to a greater reduction of the DPPH radical. nih.gov The effectiveness of these compounds is frequently expressed as the IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Beyond the DPPH assay, other methods have been employed to evaluate the antiradical activities of thiosemicarbazones, including the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay and peroxyl radical scavenging capacity (PSC) assays. nih.govmdpi.com The ABTS assay involves generating the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color. mdpi.com The peroxyl radical scavenging assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals. nih.gov The thiourea (B124793) component of the thiosemicarbazone structure is believed to play a role in stabilizing DPPH radicals through both hydrogen donation and electron transfer mechanisms. researchgate.net

The general findings indicate that the thiosemicarbazone moiety, with its NH-C(=S)NHN=C bond, is crucial for the observed radical scavenging activity. nih.gov Different substitutions on the benzaldehyde ring can modulate this activity, suggesting that electronic effects of the substituent groups influence the molecule's ability to donate a hydrogen atom or electron.

Data on Radical Scavenging Activity of Thiosemicarbazone Derivatives

The following table presents representative data from in vitro studies on the radical scavenging activities of various thiosemicarbazone compounds, illustrating their potential as antioxidants.

| Compound Class | Assay Type | Key Finding/Parameter | Reference |

|---|---|---|---|

| Substituted Benzaldehyde Thiosemicarbazones | DPPH Radical Scavenging | Demonstrated good antioxidant activity. | nih.govnih.gov |

| Camphene-Based Thiosemicarbazones | DPPH Radical Scavenging | Exhibited dose-dependent scavenging activity. | nih.gov |

| 2-hydroxy-4-(N, N-diethylamino) benzaldehyde-4-(2′-isocamphanyl) thiosemicarbazone (TSC-2) | DPPH Radical Scavenging | EC50 of 0.208 ± 0.004 mol/mol DPPH. | nih.govresearchgate.net |

| Camphene-Based Thiosemicarbazones | Peroxyl Radical Scavenging | Showed significant ability to scavenge peroxyl radicals. | nih.gov |

| Thiosemicarbazone-Chitosan Derivatives | Hydroxyl Radical (•OH) Scavenging | Displayed strong scavenging activity against hydroxyl radicals. | nih.gov |

| Thiosemicarbazone-Chitosan Derivatives | Superoxide (B77818) Anion (O2•−) Scavenging | Showed strong inhibitory activity toward superoxide radicals. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. These methods provide a detailed description of the electron distribution and orbital energies, which are crucial for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine the optimized molecular geometry and to calculate various electronic properties that govern the reactivity and stability of compounds like 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone.

DFT calculations can predict key molecular properties by finding the most stable conformation (lowest energy state) of the molecule. From this optimized geometry, a range of electronic descriptors can be calculated. These descriptors help in understanding the molecule's charge distribution, stability, and reactivity. While specific experimental values for 2-Chlorobenzaldehyde N-phenylthiosemicarbazone are not detailed in the provided research, DFT studies on similar thiosemicarbazone derivatives typically calculate the properties shown in the table below.

| Electronic Property | Description | Significance in Drug Design |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates the thermodynamic stability of the molecular structure. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Influences solubility, membrane permeability, and binding interactions with polar targets. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated by -EHOMO. | Relates to the molecule's ability to donate electrons in charge-transfer interactions. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated by -ELUMO. | Relates to the molecule's ability to accept electrons, a key factor in many biological redox processes. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. Calculated as (I+A)/2. | Provides insight into the molecule's overall electronic character and reactivity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. Calculated as (I-A)/2. | "Hard" molecules have a large HOMO-LUMO gap and are less reactive; "soft" molecules are more reactive. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO's energy is related to the electron affinity and indicates its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for determining molecular reactivity and stability. rsc.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org FMO analysis is crucial for understanding the charge transfer interactions within the molecule and its potential reactivity with biological targets.

| Parameter | Description | Typical Significance for Thiosemicarbazones |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Higher values indicate stronger electron-donating ability. The distribution of the HOMO often involves the sulfur atom and the thioamide moiety. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Lower values indicate stronger electron-accepting ability. The LUMO is often localized over the aromatic ring and the imine bond. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability, which can influence biological activity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule at the active site of a biological target.

Prediction of Binding Affinities with Biological Macromolecules (e.g., Enzymes, DNA)

For thiosemicarbazone derivatives, molecular docking is frequently used to predict their binding affinities with various biological macromolecules. Common targets include enzymes crucial for pathogen survival, such as DNA gyrase in bacteria, or enzymes involved in cancer progression, like topoisomerase. nih.govsemanticscholar.org The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative binding energy value suggests a more favorable and stable interaction.

Studies on various benzaldehyde (B42025) thiosemicarbazone derivatives have shown their potential to inhibit key enzymes. For example, docking studies have screened these compounds against DNA gyrase B of Mycobacterium tuberculosis, a critical enzyme for DNA replication, to identify potential inhibitors. semanticscholar.org The binding affinity values help to rank potential drug candidates and prioritize them for further experimental testing.

| Compound Class | Potential Biological Target | Predicted Binding Affinity (Illustrative) | Significance |

|---|---|---|---|

| Benzaldehyde Thiosemicarbazones | DNA Gyrase B (M. tuberculosis) | -7.0 to -9.5 kcal/mol | Predicts potential antibacterial activity by inhibiting DNA replication. semanticscholar.org |

| Substituted Thiosemicarbazones | Topoisomerase II | -6.5 to -8.0 kcal/mol | Suggests potential anticancer activity by interfering with DNA unwinding. nih.gov |

| Benzaldehyde Thiosemicarbazones | Phenoloxidase (Tyrosinase) | -5.0 to -7.5 kcal/mol | Indicates potential as an insecticide by inhibiting key enzymes in insect development. nih.gov |

| Substituted Thiosemicarbazones | α-glucosidase / α-amylase | -8.0 to -9.0 kcal/mol | Suggests potential antidiabetic activity by inhibiting carbohydrate-metabolizing enzymes. rsc.org |

Identification of Key Interacting Residues and Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand within the receptor's binding pocket. This allows for the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which stabilize the ligand-receptor complex, can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, docking studies of thiosemicarbazone derivatives into enzyme active sites have revealed crucial interactions. Hydrogen bonds are often observed between the thioamide group (N-H and C=S) of the thiosemicarbazone and polar amino acid residues like serine or tyrosine. mdpi.com The aromatic rings of the compound can form hydrophobic or pi-pi stacking interactions with residues such as phenylalanine or tryptophan within the binding pocket. Identifying these key interactions is vital for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

| Biological Target | Key Interacting Residues (Examples from literature) | Predominant Interaction Types |

|---|---|---|

| E. coli MurB Enzyme | Tyr157, Lys261, Ser228 | Hydrogen bonding with hydroxyl and carbonyl groups. mdpi.com |

| Phenoloxidase | Not specified | Flexible docking elucidates interactions within the active site. nih.gov |

| α-glucosidase | Not specified | Formation of important interactions with active site residues. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating structural or physicochemical descriptors of molecules with their observed activities, QSAR models can predict the activity of new, unsynthesized compounds. This approach is highly valuable for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

For thiosemicarbazone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties could lead to an increase or decrease in biological activity. For example, a QSAR study on benzaldehyde thiosemicarbazones as phenoloxidase inhibitors generated robust models that provided hints for designing novel inhibitors with improved activity. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Significance |

|---|---|---|---|

| CoMFA (for Benzaldehyde Thiosemicarbazones) | 0.926 | 0.986 | Indicates a highly predictive and robust model for phenoloxidase inhibition. nih.gov |

| CoMSIA (for Benzaldehyde Thiosemicarbazones) | 0.933 | 0.984 | Shows excellent predictive power, correlating molecular fields with biological activity. nih.gov |

| General QSAR (for Quinolinone-based Thiosemicarbazones) | > 0.5 | 0.83 | Demonstrates a model with high predictability for antituberculosis activity. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, allowing for the exploration of conformational changes and stability over time. unt.edu These simulations are invaluable for understanding how a ligand like this compound and its potential metal complexes behave in a physiological environment.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. This compound possesses several rotatable bonds, leading to a range of possible conformations. The thiosemicarbazone backbone can exist in different isomeric forms, with the E and Z configurations around the C=N double bond being of particular importance. researchgate.net

Crystal structure studies of similar thiosemicarbazones have shown that the molecule often adopts a relatively planar conformation, stabilized by intramolecular hydrogen bonds. researchgate.net The orientation of the phenyl rings relative to the thiosemicarbazone moiety is also a key conformational feature.

MD simulations can be employed to:

Explore the conformational landscape: By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations that are likely to be biologically relevant.

Investigate solvent effects: The behavior of the compound and its complexes can be significantly influenced by the surrounding solvent. MD simulations explicitly model solvent molecules, providing insights into how water molecules, for example, interact with the compound and affect its conformation.

The conformational flexibility of the thiosemicarbazone ligand is crucial for its ability to chelate metal ions and to bind to biological targets. The stability of the resulting complexes is a key determinant of their potential therapeutic efficacy.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.net These predictions help to identify candidates with a higher probability of success in clinical trials by flagging potential liabilities such as poor absorption or rapid metabolism. semanticscholar.org

Several computational models and rules are used to predict the drug-likeness of a molecule. One of the most widely used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

Log P ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Based on the computed properties for this compound from sources like PubChem, we can assess its compliance with these rules. nih.gov

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 289.79 g/mol | ≤ 500 | Yes |

| log P | 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 81.3 cm³ | 40-130 | Yes |

| Topological Polar Surface Area (TPSA) | 89.5 Ų | ≤ 140 Ų | Yes |

Data sourced from publicly available chemical databases and computational predictions.

The data in Table 2 indicates that this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Oral bioavailability is a key parameter for a drug candidate, representing the fraction of an orally administered dose that reaches the systemic circulation unchanged. In silico models can provide an initial assessment of a compound's potential for good oral bioavailability.

Several factors, in addition to Lipinski's rules, are considered in this assessment:

Gastrointestinal (GI) Absorption: Computational models predict the likelihood of a compound being absorbed from the gut into the bloodstream. Based on its physicochemical properties, this compound is predicted to have high GI absorption.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Predictions for this compound suggest it may be able to cross the BBB.

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions. In silico models can predict whether a compound is likely to be an inhibitor of major CYP isoforms.

Aqueous Solubility: Adequate solubility is necessary for absorption. While experimental data is required for confirmation, computational models can provide an estimate of a compound's solubility.

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Implication |

| Gastrointestinal Absorption | High | Favorable for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Potential for CNS activity. |

| CYP450 2D6 Inhibitor | No | Lower risk of specific drug-drug interactions. |

| Aqueous Solubility | Moderately Soluble | Likely sufficient for absorption. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

These predictions are based on computational models and require experimental validation.

Advanced Analytical Methodologies and Applications

Utilization as Chelating Agents for Separation and Preconcentration of Metal Ions

Further empirical research is required to elucidate the specific analytical properties and develop methodologies based on 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone. Commercial suppliers of this chemical note that analytical data is not collected for this specific product, indicating its status as a compound for early discovery research.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Synthetic Analogues and Derivatives of 2-Chlorobenzaldehyde (B119727) N-phenylthiosemicarbazone

The future synthesis of analogues of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone will likely focus on systematic structural modifications to enhance biological efficacy and explore new applications. The inherent reactivity of the thiosemicarbazone backbone allows for a variety of derivatization strategies. Research efforts in this area are expected to involve the introduction of diverse functional groups onto the phenyl rings and modifications of the thiosemicarbazide (B42300) moiety.

Key areas for synthetic exploration include:

Substitution on the N-phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the N-phenyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. These changes can influence the compound's ability to cross biological membranes and interact with specific targets.

Modification of the Benzaldehyde (B42025) Ring: While the 2-chloro substitution is a defining feature, further modifications, such as the addition of other halogens, hydroxyl, or methoxy (B1213986) groups, could fine-tune the molecule's activity.

Derivatization of the Thioamide Group: The sulfur and nitrogen atoms of the thiosemicarbazide portion are crucial for the biological activity and coordination chemistry of these compounds. nih.gov Cyclization reactions to form heterocyclic systems like thiazoles or triazoles represent a promising avenue for creating novel derivatives with potentially unique pharmacological profiles. researchgate.net

The synthesis of these new derivatives will enable extensive structure-activity relationship (SAR) studies, providing deeper insights into the chemical features essential for their biological actions. sciforum.net

| Modification Site | Example Substituent/Modification | Anticipated Impact on Properties | Rationale/Research Goal |

|---|---|---|---|

| N-phenyl Ring | -NO₂, -CF₃ (Electron-withdrawing) | Increased acidity of N-H protons, altered electronic distribution. | Enhance hydrogen bonding capabilities and potentially modify target binding affinity. |

| N-phenyl Ring | -OCH₃, -N(CH₃)₂ (Electron-donating) | Increased electron density, potential for altered redox properties. | Modulate antioxidant or pro-oxidant activities. |

| Benzaldehyde Ring | Additional -OH or -OCH₃ groups | Increased polarity, potential for new hydrogen bonding sites. | Improve aqueous solubility and explore interactions with different biological targets. |

| Thioamide Moiety | Cyclization to form a thiazole (B1198619) ring | Creates a more rigid, planar heterocyclic system. | Develop compounds with novel mechanisms of action and potentially different biological targets. researchgate.net |

| Thioamide Moiety | Formation of metal complexes (e.g., with Cu, Ni, Zn) | Alters geometry, charge distribution, and redox potential. | Enhance cytotoxicity for anticancer applications or create agents for chelation therapy. nih.govmdpi.com |

Investigation of Multi-Targeting Approaches for Biological Systems

A significant trajectory for future research is the investigation of this compound and its derivatives as multi-target agents. Many complex diseases, such as cancer, involve multiple pathological pathways. Compounds that can simultaneously modulate several key targets may offer enhanced therapeutic efficacy and a lower likelihood of developing resistance. Thiosemicarbazones and their metal complexes have already shown potential for multi-target anticancer activity. rsc.org

Future studies could explore the ability of these compounds to interact with a range of biological targets, including:

DNA Interaction: Investigating the ability of the compounds to intercalate with or bind to DNA, thereby disrupting replication and transcription in cancer cells.

Enzyme Inhibition: Screening for inhibitory activity against key enzymes involved in disease progression, such as topoisomerases (critical for DNA replication), protein kinases (involved in signaling pathways), and metalloproteinases (implicated in cancer metastasis). rsc.org

Apoptosis Induction: Elucidating the mechanisms by which these compounds can trigger programmed cell death (apoptosis) in pathological cells, for instance, by interacting with proteins from the Bcl-2 family. rsc.org

Antioxidant/Pro-oxidant Activity: Assessing the capacity of the compounds to modulate cellular redox balance, which can be a valuable strategy in both antimicrobial and anticancer contexts. nih.gov

| Target Class | Specific Example | Therapeutic Rationale | Relevant Research Finding |

|---|---|---|---|

| Nucleic Acids | Cellular DNA | Disruption of cancer cell proliferation. | Thiosemicarbazone complexes can act against DNA. rsc.org |

| Enzymes | Topoisomerase II | Inhibition of DNA replication and repair in tumors. | A known target for some thiosemicarbazone complexes. rsc.org |

| Enzymes | Matrix Metalloproteinase (MMP2) | Suppression of angiogenesis and cancer metastasis. | Inhibition of MMP2 has been observed with related compounds. rsc.org |

| Apoptotic Proteins | Bcl-xL (Anti-apoptotic protein) | Promotion of programmed cell death in cancer cells. | Thiosemicarbazone complexes can inhibit anti-apoptotic proteins. rsc.org |

| Bacterial Proteins | Various essential bacterial enzymes | Inhibition of bacterial growth for antimicrobial applications. | Thiosemicarbazide derivatives show promising antibacterial activity. mdpi.com |

Advanced Computational Modeling for Mechanism Elucidation and Drug Design Optimization

Advanced computational modeling is set to become an indispensable tool in the study of this compound. In silico methods can provide profound insights into the structural, electronic, and reactivity characteristics of these molecules, guiding synthetic efforts and helping to elucidate their mechanisms of action. sciforum.net Computational approaches can bridge the gap between theoretical understanding and experimental results, allowing for the prediction and optimization of molecular behavior. sciforum.net

Key computational techniques and their applications include:

Density Functional Theory (DFT): Used to calculate electronic structures, molecular geometries, and spectroscopic properties, which helps in understanding reactivity and establishing structure-activity relationships (SARs). sciforum.net DFT calculations can also reveal the energy differences between various molecular conformers. rsc.org

Molecular Docking: This technique simulates the interaction between a ligand (the thiosemicarbazone derivative) and a biological target (such as an enzyme or receptor). It helps predict binding affinities and modes of interaction, providing crucial information for designing more potent and selective drugs. sciforum.netmdpi.com

ADMET Prediction: Computational algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. mdpi.com This virtual screening allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the time and cost of experimental evaluation.

| Computational Method | Primary Application | Information Gained | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Molecular orbital energies (HOMO/LUMO), charge distribution, reactivity indices. nih.gov | Elucidates reactivity patterns and helps interpret spectroscopic data. |

| Molecular Docking | Ligand-Target Interaction | Binding affinity scores, identification of key interacting residues, preferred binding poses. mdpi.com | Guides the design of derivatives with improved target specificity and potency. |

| ADMET Screening | Drug-Likeness Prediction | Human intestinal absorption, blood-brain barrier penetration, potential toxicity. mdpi.com | Filters out compounds with poor pharmacokinetic profiles early in the design phase. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interaction Analysis | Characterization of hydrogen bonds and other weak interactions stabilizing molecular structures. rsc.org | Provides a deeper understanding of conformational stability and crystal packing. |

Development of Advanced Analytical Sensor Technologies

The unique chemical structure of thiosemicarbazones, featuring electron-donating nitrogen and sulfur atoms, makes them excellent candidates for the development of chemosensors. rsc.org Future research can leverage this compound as a platform for creating advanced analytical sensors for detecting various ions and molecules of environmental or biological importance. mdpi.com

The design of these sensors typically relies on the coordination of the thiosemicarbazone ligand with a target analyte, which induces a measurable optical or electrochemical signal. This can manifest as a change in color (colorimetric sensing) or fluorescence intensity (fluorimetric sensing). mdpi.com

Potential applications for sensor development include:

Heavy Metal Detection: Designing sensors that are highly selective for toxic heavy metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and nickel (Ni²⁺) in environmental samples. rsc.org

Anion Recognition: Developing receptors for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻), which are important targets in environmental and biological monitoring. researchgate.net

Biomolecule Sensing: Creating sensor arrays for detecting biogenic amines, which can be used to monitor food freshness. nih.gov

| Target Analyte | Sensing Principle | Detection Method | Potential Application Area |

|---|---|---|---|

| Transition Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Complexation leading to altered electronic properties. | Colorimetry or Fluorescence Spectroscopy. rsc.org | Environmental monitoring, industrial process control. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or chemical reaction with the sensor molecule. | Colorimetric "naked-eye" detection or UV-Vis Spectroscopy. researchgate.net | Water quality analysis, clinical diagnostics. |

| Biogenic Amines | Differential coordination with an array of metal-thiosemicarbazone complexes. | Colorimetric Array with Pattern Recognition (e.g., PCA). nih.gov | Food safety and quality control (e.g., meat freshness). nih.gov |

| Hypochlorite (ClO⁻) | Oxidative reaction leading to fluorescence quenching. | Fluorimetric sensing. researchgate.net | Water disinfection monitoring, biological studies. |

Synergy between Experimental and Theoretical Research Methodologies